Lormetazepam-13C,d3
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Overview
Description
Lormetazepam-13C,d3 is a stable isotope-labeled compound of Lormetazepam, a benzodiazepine derivative. It is primarily used as a reference standard in pharmaceutical research and analytical testing. The compound has a molecular formula of 13C C15 D3 H9 Cl2 N2 O2 and a molecular weight of 339.20 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lormetazepam-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the Lormetazepam molecule. The process typically starts with the preparation of labeled precursors, followed by their integration into the benzodiazepine structure through a series of chemical reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure the purity and consistency of the compound. The process involves advanced techniques in isotope labeling and organic synthesis, often carried out in specialized facilities equipped for handling stable isotopes .
Chemical Reactions Analysis
Types of Reactions
Lormetazepam-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Halogenation or alkylation at specific positions on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Lormetazepam, each with distinct pharmacological properties. These derivatives are often used in further research to explore the structure-activity relationship of benzodiazepines .
Scientific Research Applications
Lormetazepam-13C,d3 is widely used in scientific research for:
Pharmaceutical Analysis: As a reference standard in the quantification of Lormetazepam in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Studies: To trace the metabolic pathways of Lormetazepam in the body and understand its pharmacokinetics and pharmacodynamics.
Drug Development: In the development of new benzodiazepine derivatives with improved therapeutic profiles.
Forensic Toxicology: In the detection and quantification of Lormetazepam in forensic samples.
Mechanism of Action
Lormetazepam-13C,d3, like Lormetazepam, exerts its effects by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) A receptor. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons and resulting in hyperpolarization. This mechanism produces the anxiolytic, sedative, and muscle relaxant effects characteristic of benzodiazepines .
Comparison with Similar Compounds
Similar Compounds
Lormetazepam: The non-labeled version of Lormetazepam-13C,d3, used clinically for the treatment of insomnia and anxiety.
Temazepam: Another benzodiazepine with similar hypnotic and anxiolytic properties.
Lorazepam: Known for its anxiolytic and sedative effects, often used in the treatment of anxiety disorders.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it invaluable in research settings for precise quantification and metabolic studies. This labeling allows researchers to distinguish it from endogenous compounds and other exogenous substances, providing accurate and reliable data .
Properties
Molecular Formula |
C16H12Cl2N2O2 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3/i1+1D3 |
InChI Key |
FJIKWRGCXUCUIG-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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